

4-Acetylbenzoyl chloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetylbenzoyl chloride

Cat. No.: B1315609

[Get Quote](#)

An In-depth Technical Guide to **4-Acetylbenzoyl Chloride** for Researchers and Drug Development Professionals

Introduction

4-Acetylbenzoyl chloride is an organic compound with the chemical formula $C_9H_7ClO_2$.^[1] It is classified as an acyl chloride, a derivative of benzoyl chloride, with an acetyl group at the para-position.^[1] This bifunctional molecule, containing both a reactive acyl chloride and a ketone group, serves as a valuable intermediate in a variety of organic syntheses.^[1] Its high reactivity, particularly towards nucleophiles, makes it a key building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols for researchers and professionals in the field of drug development.

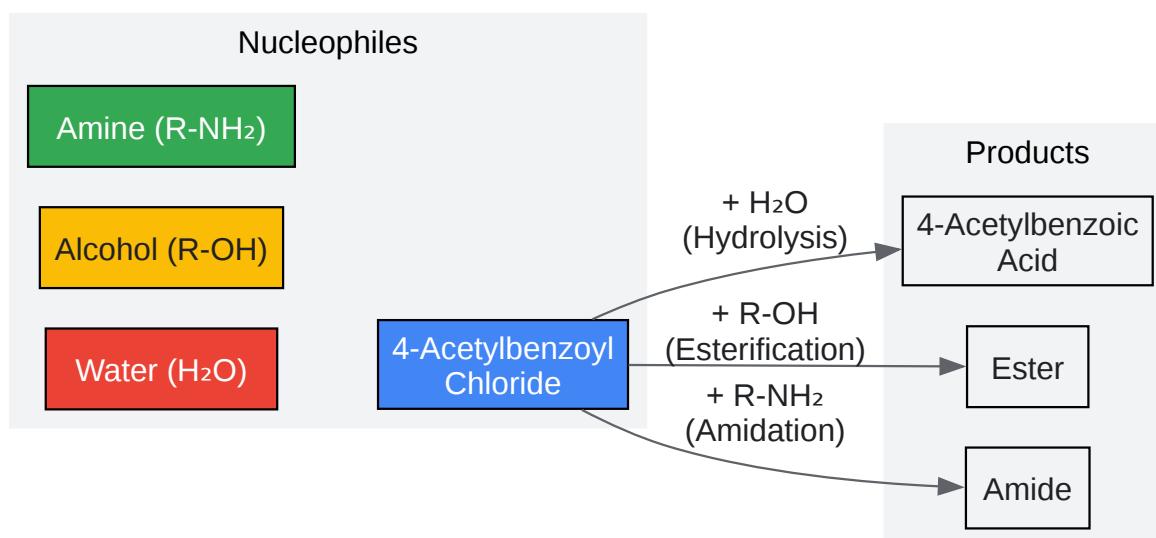
Core Chemical and Physical Properties

The fundamental properties of **4-Acetylbenzoyl chloride** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
Molecular Formula	C ₉ H ₇ ClO ₂	[1] [2] [3] [4]
Molecular Weight	182.6 g/mol	[1] [2] [3]
CAS Number	31076-84-3	[1] [2] [4]
IUPAC Name	4-acetylbenzoyl chloride	[1] [2] [5]
Appearance	Solid	[5]
Melting Point	67.4-68 °C	[3]
Boiling Point	296.3 ± 23.0 °C (Predicted)	[3]
Density	1.239 ± 0.06 g/cm ³ (Predicted)	[3]
Purity	95%	[4] [5]
InChI	InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3	[1] [2] [5]
InChIKey	UZPDKLGPANSZTM-UHFFFAOYSA-N	[1] [2] [5]
Canonical SMILES	CC(=O)C1=CC=C(C=C1)C(=O)Cl	[1] [2]

Reactivity and Chemical Behavior

The reactivity of **4-acetylbenzoyl chloride** is dominated by the highly electrophilic carbon of the acyl chloride group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution reactions.[\[1\]](#)[\[6\]](#) The chlorine atom is an excellent leaving group, facilitating these transformations.


Nucleophilic Acyl Substitution: This is the primary reaction pathway for **4-acetylbenzoyl chloride**.[\[1\]](#) Common nucleophiles like water, alcohols, and amines react readily to form carboxylic acids, esters, and amides, respectively.[\[1\]](#)[\[7\]](#) These reactions typically produce hydrogen chloride as a byproduct.[\[6\]](#)

- Hydrolysis: Reaction with water leads to the formation of 4-acetylbenzoic acid and hydrochloric acid.[1]
- Esterification: Alcohols react to yield the corresponding esters.
- Amidation: Amines react to form amides. This is particularly relevant in drug development for synthesizing various biologically active molecules.[1]

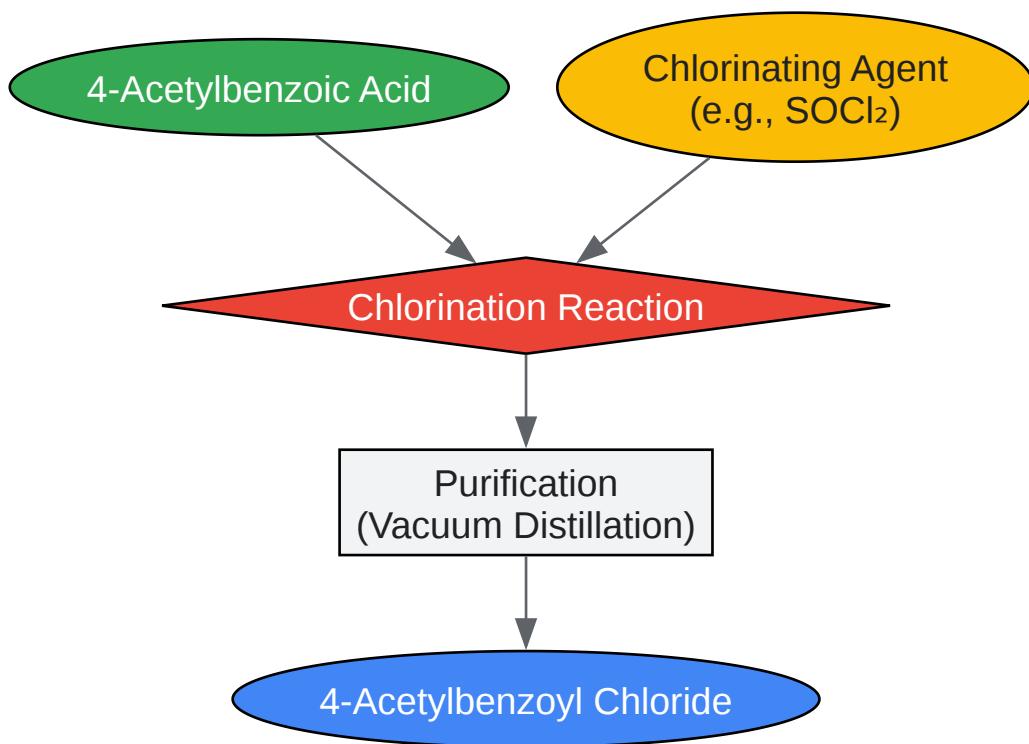
Reduction: The acyl chloride can be reduced to an alcohol. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH_4) converts **4-acetylbenzoyl chloride** into 4-acetylbenzyl alcohol.[1]

Stability: **4-Acetylbenzoyl chloride** is sensitive to moisture and will readily hydrolyze upon contact with water or moist air.[6][8] Therefore, it should be stored under an inert atmosphere in a cool, dry, and well-ventilated place.[4][5][9]

Hazards: It is a corrosive and lachrymatory compound, capable of causing severe irritation and burns to the skin, eyes, and respiratory system.[1] The reaction with water releases corrosive hydrochloric acid fumes.[1]

[Click to download full resolution via product page](#)

Caption: Common nucleophilic acyl substitution reactions of **4-Acetylbenzoyl chloride**.


Experimental Protocols

Synthesis of 4-Acetylbenzoyl Chloride

The most common laboratory synthesis involves the chlorination of 4-acetylbenzoic acid.[\[1\]](#)

Methodology:

- Starting Material: Begin with 4-acetylbenzoic acid.
- Chlorinating Agent: Treat the 4-acetylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).[\[1\]](#) The use of thionyl chloride is often preferred as the byproducts (SO_2 and HCl) are gaseous and easily removed.
- Reaction Conditions: The reaction is typically carried out in an inert solvent. The mixture may be heated to drive the reaction to completion.
- Workup and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation. The crude **4-acetylbenzoyl chloride** is then purified by vacuum distillation.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Acetylbenzoyl chloride**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the structure. The spectrum typically shows distinct signals for the aromatic protons and the methyl protons of the acetyl group.^[1] Aromatic protons ortho to the acid chloride group are deshielded and appear as a doublet around 8.1-8.3 ppm.^[1]

Mass Spectrometry (MS): Mass spectrometry is employed for molecular weight determination and structural confirmation.^[1] The mass spectrum will show a molecular ion peak (m/z 182/184) with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.^[1]

Derivatization for Analysis: Benzoyl chlorides, in general, are used as derivatizing agents for analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).^{[12][13]} This technique is applied in targeted metabolomics to label and

quantify neurochemicals and other compounds containing primary and secondary amines or phenolic groups.[12][13]

Applications in Research and Development

4-Acetylbenzoyl chloride is a versatile intermediate with several applications:

- Organic Synthesis: It serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] For instance, it is an intermediate in the synthesis of the pesticide Tebufenozide.[14]
- Polymer Chemistry: The functional groups on this molecule allow it to be incorporated into polymers to modify their properties.[1]
- Dyes and Pigments: Derivatives of **4-acetylbenzoyl chloride** are used in the manufacturing of dyes and pigments.[1]

Conclusion

4-Acetylbenzoyl chloride is a highly reactive and useful chemical intermediate. Its bifunctional nature provides a platform for a wide array of chemical transformations, making it a valuable tool for researchers in organic synthesis and drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Acetylbenzoyl chloride | 31076-84-3 [smolecule.com]
- 2. 4-Acetylbenzoyl chloride | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 31076-84-3 CAS MSDS (Benzoyl chloride, 4-acetyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Acetylbenzoyl chloride - Lead Sciences [lead-sciences.com]
- 5. 4-Acetylbenzoyl chloride | 31076-84-3 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]
- To cite this document: BenchChem. [4-Acetylbenzoyl chloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315609#4-acetylbenzoyl-chloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com